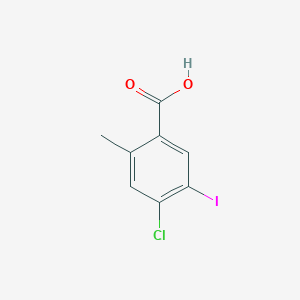

Ácido 4-cloro-5-yodo-2-metilbenzoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Desarrollo Farmacéutico

El ácido 4-cloro-5-yodo-2-metilbenzoico se utiliza en la industria farmacéutica como intermedio para la síntesis de compuestos más complejos . Su estructura halogenada lo convierte en un precursor valioso en la creación de diversos principios farmacéuticos activos (API). Los sustituyentes de yodo y cloro pueden reemplazarse o modificarse estratégicamente para producir moléculas específicas con posibles efectos terapéuticos.

Síntesis Orgánica

En química orgánica, este compuesto sirve como un bloque de construcción versátil para la construcción de arquitecturas moleculares complejas. Puede someterse a diversas reacciones químicas, incluidas reacciones de acoplamiento como la reacción de Suzuki, debido a la presencia del grupo yodo, que puede actuar como un buen grupo saliente o sitio de acoplamiento.

Ciencia de Materiales

Las propiedades únicas del compuesto se exploran en la ciencia de los materiales para el desarrollo de nuevos materiales. Su capacidad para formar estructuras aromáticas estables es beneficiosa en la síntesis de polímeros y otras macromoléculas que requieren un grupo fenilo estable como parte de su esqueleto .

Propiedades

IUPAC Name |

4-chloro-5-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFISQRPYNOQTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

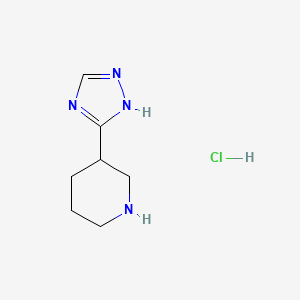

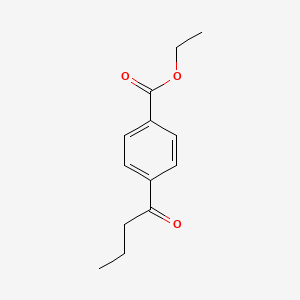

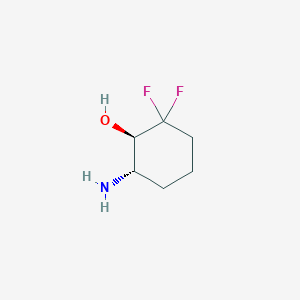

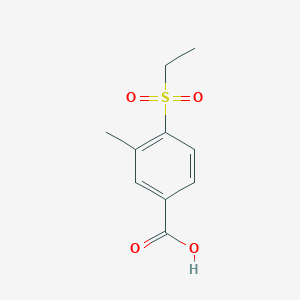

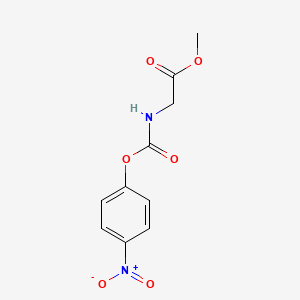

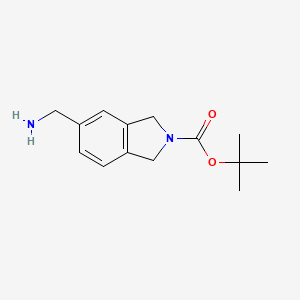

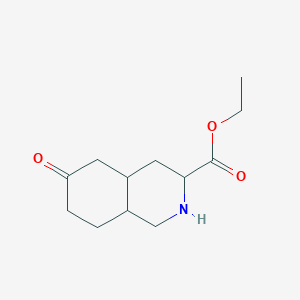

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)

![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)

![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)

![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)

![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)